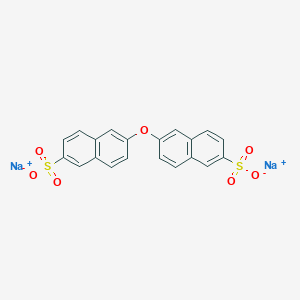

Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

Description

BenchChem offers high-quality Disodium 6,6'-Oxybis(2-naphthalenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 6,6'-Oxybis(2-naphthalenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7S2.2Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGQGMKNWOSSAG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210540 | |

| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61551-82-4 | |

| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061551824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISODIUM 6,6'-OXYBIS(2-NAPHTHALENESULFONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJE17P98D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

Introduction

Disodium 6,6'-Oxybis(2-naphthalenesulfonate), a complex aromatic sulfonate, holds significance in various chemical applications, including as a potential surfactant, emulsifier, and dispersant.[1] It is also identified as an impurity in the production of certain dyes, such as Sunset Yellow FCF and Yellow No. 5.[1][2] The unique structure, featuring two naphthalenesulfonate moieties linked by an ether bridge, imparts specific physicochemical properties that are of interest to researchers in materials science and organic synthesis. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into the underlying chemical principles and detailed experimental protocols for professionals in drug development and chemical research.

The molecular structure of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) consists of two naphthalene rings, each substituted with a sulfonate group at the 2-position. The two naphthalene systems are connected via an oxygen atom at their respective 6-positions. The disodium salt form ensures its water solubility.

Synthesis of Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

A direct, high-yield synthesis of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) is not extensively documented in mainstream chemical literature, suggesting that it is often formed as a byproduct rather than a primary target. However, a plausible and logical synthetic approach can be devised based on established organic reactions. This guide will detail two potential synthetic pathways: the first leveraging its formation as a byproduct during the synthesis of a key precursor, and the second proposing a more targeted approach via a modern cross-coupling reaction.

Part 1: Synthesis via Self-Condensation during Schaeffer's Salt Production

The most direct, albeit potentially low-yielding, route to Disodium 6,6'-Oxybis(2-naphthalenesulfonate) is through the sulfonation of 2-naphthol. This reaction is primarily aimed at producing 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's acid), which is then typically isolated as its sodium salt (Schaeffer's salt).[3] During this process, under elevated temperatures, the desired diether is formed as a byproduct.[3]

1.1. Synthesis of the Precursor: Sodium 6-hydroxy-2-naphthalenesulfonate (Schaeffer's Salt)

The synthesis of Schaeffer's Salt is a well-established industrial process.[3] It involves the direct sulfonation of 2-naphthol with concentrated sulfuric acid.

-

Reaction Principle: The electrophilic substitution of a sulfonic acid group onto the naphthalene ring is favored at specific positions depending on the reaction conditions. At higher temperatures (around 100-110°C), the thermodynamically more stable 2-naphthol-6-sulfonic acid is the major product.[3]

-

Experimental Protocol: Synthesis of Schaeffer's Salt

-

In a well-ventilated fume hood, cautiously add 1 mole of 2-naphthol to 2 moles of concentrated sulfuric acid (98%) in a reaction vessel equipped with a mechanical stirrer and a thermometer.

-

Heat the mixture to 100-110°C with constant stirring. Maintain this temperature for approximately 4-6 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing them using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is deemed complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a large volume of cold water or a brine solution. This will precipitate the sulfonic acid derivatives.

-

Neutralize the acidic solution with a saturated solution of sodium carbonate or sodium hydroxide until the pH is neutral to slightly basic. This will convert the sulfonic acids to their sodium salts.

-

The crude Schaeffer's salt will precipitate. Isolate the solid by filtration and wash it with a cold, saturated sodium chloride solution to remove impurities.

-

For further purification, the crude product can be recrystallized from hot water.

-

1.2. Formation and Isolation of Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

During the high-temperature sulfonation of 2-naphthol, a competing self-condensation reaction occurs, leading to the formation of the ether linkage.

-

Causality of Formation: At elevated temperatures, the hydroxyl group of one molecule of the formed 6-hydroxy-2-naphthalenesulfonic acid can act as a nucleophile, attacking the electron-deficient naphthalene ring of another molecule, likely at the 6-position, with the subsequent loss of a water molecule to form the ether bond. The presence of a strong acid (sulfuric acid) catalyzes this dehydration and condensation process.

-

Experimental Protocol: Isolation from the Reaction Mixture

-

The filtrate and washings from the isolation of Schaeffer's salt will contain the more water-soluble byproducts, including Disodium 6,6'-Oxybis(2-naphthalenesulfonate).

-

This solution can be concentrated under reduced pressure.

-

Fractional crystallization can be attempted to separate the target compound from other isomeric sulfonic acids and unreacted starting materials. Due to the similar nature of the compounds, this can be challenging.

-

Alternatively, preparative chromatography (e.g., column chromatography on silica gel or a suitable polymer resin) can be employed for a more efficient separation. A polar mobile phase, such as a mixture of water and a lower alcohol, would likely be required.

-

Caption: Workflow for the synthesis and isolation of the target compound as a byproduct.

Part 2: Targeted Synthesis via Ullmann Condensation

For a more controlled and potentially higher-yielding synthesis, an Ullmann condensation reaction is a promising strategy.[4][5] This copper-catalyzed reaction is a classic method for forming aryl ethers.[4]

-

Reaction Principle: The Ullmann condensation involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base.[4][5] In this case, a protected 6-halo-2-naphthalenesulfonate would react with a protected 6-hydroxy-2-naphthalenesulfonate. To avoid self-coupling, one could react a 6-halo-2-naphthalenesulfonate with a stoichiometric amount of a 6-hydroxy-2-naphthalenesulfonate. A more practical approach would be the coupling of two molecules of a 6-halo-2-naphthalenesulfonate in the presence of a base and a copper catalyst, where the phenoxide is formed in situ. For simplicity and to avoid polymerization, it is often advantageous to start with a molecule that contains both the hydroxyl and the halo functionality, though this can lead to oligomerization. The most straightforward approach is the coupling of a 6-halonaphthalene-2-sulfonic acid with a 6-hydroxynaphthalene-2-sulfonic acid derivative.

-

Experimental Protocol: Proposed Ullmann-Type Synthesis

-

Preparation of Starting Materials:

-

Sodium 6-bromo-2-naphthalenesulfonate: This can be synthesized from 6-bromo-2-naphthol via sulfonation. The hydroxyl group can be protected, if necessary, to prevent side reactions, though the Ullmann conditions are often compatible with free hydroxyls.

-

Sodium 6-hydroxy-2-naphthalenesulfonate (Schaeffer's Salt): Synthesized as described in Part 1.1.

-

-

Ullmann Condensation:

-

In a reaction vessel, dissolve 1 equivalent of Sodium 6-bromo-2-naphthalenesulfonate and 1.2 equivalents of Sodium 6-hydroxy-2-naphthalenesulfonate in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) bromide (typically 5-10 mol%). The addition of a ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can significantly improve the reaction rate and yield.

-

Add a stoichiometric amount of a base, such as potassium carbonate or cesium carbonate, to deprotonate the hydroxyl group.

-

Heat the reaction mixture to a high temperature (typically 120-180°C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by HPLC or TLC.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture and dilute it with water.

-

Acidify the solution to precipitate the product acid.

-

Filter the crude product and wash it with water.

-

Convert the acid to the disodium salt by dissolving it in a stoichiometric amount of sodium hydroxide solution and then precipitating the salt by adding a non-solvent like ethanol or by evaporation.

-

Further purification can be achieved by recrystallization or chromatography as described previously.

-

-

Caption: Proposed targeted synthesis of the target compound via an Ullmann condensation reaction.

Characterization of Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). Due to the symmetry of the molecule, the number of distinct proton signals will be less than the total number of protons. The specific chemical shifts and coupling constants will depend on the substitution pattern of the naphthalene rings. The absence of a signal corresponding to a hydroxyl proton (which would be present in the precursor) would be a key indicator of successful ether formation. For naphthalenesulfonate derivatives, the protons on the sulfonated ring typically show distinct downfield shifts.[6][7][8]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to the oxygen of the ether linkage and the sulfonate groups will have characteristic chemical shifts. The spectrum of 2-naphthalenesulfonate shows signals in the aromatic region.[9] The presence of the ether linkage will cause a downfield shift for the carbon at the 6-position compared to the precursor.

-

³³S NMR: While less common, ³³S NMR could be used to directly observe the sulfur environment of the sulfonate groups.[10]

Table 1: Predicted NMR Data

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

| ¹H | 7.0 - 8.5 | Complex aromatic multiplets. Absence of -OH proton signal. |

| ¹³C | 110 - 150 | Signals for all aromatic carbons. Characteristic shifts for C-O and C-S carbons. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

S=O Stretching: Strong and characteristic absorption bands for the sulfonate group will be observed in the regions of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹.

-

C-O-C Stretching: An absorption band corresponding to the aryl ether linkage should be present, typically in the range of 1270-1230 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

-

Absence of O-H Stretching: A key confirmation of the reaction's success will be the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) from the precursor, 6-hydroxy-2-naphthalenesulfonate.

-

FTIR spectra of naphthalene and its sulfonated derivatives show characteristic peaks that can be used for comparison.[11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Technique: Electrospray ionization (ESI) in negative ion mode is well-suited for analyzing sulfonated compounds.

-

Expected Ions:

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final product. A reverse-phase column with a buffered aqueous-organic mobile phase is typically used for the analysis of sulfonated aromatic compounds.

-

Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and sulfur, which should match the calculated values for the molecular formula C₂₀H₁₂Na₂O₇S₂.[15]

Caption: Interrelation of characterization methods for the synthesized compound.

Conclusion

The synthesis of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) presents an interesting challenge in organic synthesis. While it can be obtained as a byproduct from the industrial synthesis of Schaeffer's salt, a more targeted and controlled approach using an Ullmann-type condensation reaction is proposed for laboratory-scale synthesis. A comprehensive characterization using a combination of spectroscopic and analytical techniques is crucial to confirm the structure and purity of the final product. This guide provides the foundational knowledge and detailed protocols to enable researchers to synthesize and characterize this intriguing molecule for further investigation and application.

References

-

Jirman, J., & Lycka, A. (n.d.). 33S NMR SPECTRA OF SOME SULFONATED NAPHTHALENES, NAPHTHOLS, AND THEIR ANIONS. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

PubChem. (n.d.). Disodium 6,6'-oxybis(2-naphthalenesulfonate). National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Micellization of Sodium Decyl Naphthalene Sulfonate Studied by 1H NMR. The Journal of Physical Chemistry B. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5,5'-[oxybis(2-amino-p-phenyleneazo)]bis-[6-amino-2-naphthalenesulfonic acid] disodium salt. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthalenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

NRC Research Press. (n.d.). Sulfonated poly(aryl ether ketone)s containing naphthalene moieties obtained by direct copolymerization as novel polymers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Alterations in structure of biomolecules using ATR-FTIR and histopathological variations in brain tissue of Channa punctatus exposed to 2Naphthalene sufonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard IR diagram of naphthalene sulfonic acid formaldehyde... Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DISODIUM 6,6'-OXYBIS(2-NAPHTHALENESULFONATE). Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenesulfonic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Naphthalenesulfonic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-naphthol-6-sulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Veeprho. (n.d.). Sodium 6-Hydroxy-2-naphthalenesulfonate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). Dons. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Disodium 6,6′-oxybis(2-naphthalenesulfonate)_TargetMol [targetmol.com]

- 2. scbt.com [scbt.com]

- 3. prepchem.com [prepchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium 2-naphthalenesulfonate(532-02-5) 1H NMR [m.chemicalbook.com]

- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 9. 2-Naphthalenesulfonate | C10H7O3S- | CID 3769791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CCCC 1990, Volume 55, Issue 2, Abstracts pp. 446-451 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 11. Alterations in structure of biomolecules using ATR-FTIR and histopathological variations in brain tissue of Channa punctatus exposed to 2Naphthalene sufonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1-Naphthalenesulfonic acid [webbook.nist.gov]

- 14. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Disodium 6,6'-oxybis(2-naphthalenesulfonate) | C20H12Na2O7S2 | CID 6454217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Physicochemical Properties of Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

Introduction: Unveiling a Key Industrial Intermediate

Disodium 6,6'-Oxybis(2-naphthalenesulfonate), a complex aromatic sulfonate, holds a significant, albeit often behind-the-scenes, role in various industrial applications. It is recognized for its utility as a surfactant, emulsifier, and dispersant.[1] Furthermore, it is identified as a notable impurity in the production of certain synthetic food colorants, such as Sunset Yellow FCF (Yellow No. 5), making its characterization crucial for quality control and regulatory compliance in the food and pharmaceutical industries.[1][2][3] This guide provides a comprehensive overview of its fundamental physicochemical properties, underpinned by established analytical methodologies, to support researchers, scientists, and drug development professionals in its effective application and analysis.

Core Physicochemical Characteristics

A thorough understanding of a compound's physicochemical profile is paramount for its successful application, formulation, and analysis. The key properties of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) are summarized below.

Structural and Molecular Identity

-

IUPAC Name: disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate[4]

-

CAS Number: 61551-82-4[4]

The molecular structure consists of two naphthalenesulfonate units linked by an ether oxygen bridge, conferring a combination of hydrophobicity from the aromatic rings and hydrophilicity from the sulfonate groups.

Physical Properties

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) is typically supplied as a white to pale grey or off-white solid.[7] Its high melting point and solubility characteristics are indicative of its ionic and relatively large molecular nature.

| Property | Value | Source(s) |

| Appearance | White to Pale Grey Solid | [7] |

| Melting Point | >300°C | [7] |

| Solubility | - DMSO: 40 mg/mL- Methanol: Very Slightly Soluble- Water: Very Slightly Soluble (with heating) | [7][8] |

Experimental Protocols for Physicochemical Characterization

To ensure the generation of reliable and reproducible data, standardized methodologies must be employed. The following section details the protocols for determining key physicochemical parameters of Disodium 6,6'-Oxybis(2-naphthalenesulfonate), emphasizing the rationale behind the experimental design.

Diagram: Workflow for Physicochemical Characterization

Sources

- 1. Disodium 6,6′-oxybis(2-naphthalenesulfonate)_TargetMol [targetmol.com]

- 2. 6,6 -Oxybis-2-Naphthalenesulfonic Acid Disodium Salt | CAS No: 61551-82-4 [aquigenbio.com]

- 3. scbt.com [scbt.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing (Classroom/ Laboratory) [usp.org]

- 6. pharmasciences.in [pharmasciences.in]

- 7. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 8. â©731⪠Loss on Drying [doi.usp.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Disodium 6,6'-Oxybis(2-naphthalenesulfonate), a molecule of interest in various industrial and research applications. We will delve into its core molecular structure, explore its likely conformational landscape, and provide detailed, field-proven methodologies for its analysis and characterization. This document is designed to equip researchers and professionals in drug development and chemical analysis with the foundational knowledge and practical insights necessary to work with this compound.

Introduction and Core Chemical Properties

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) is an organic salt with the chemical formula C₂₀H₁₂Na₂O₇S₂ and a molecular weight of approximately 474.41 g/mol .[1][2] It is structurally characterized by two naphthalenesulfonate moieties linked by an ether bridge at the 6 and 6' positions. This compound is known to be an impurity in certain commercial food colorants, such as Sunset Yellow FCF (also known as Yellow No. 5).[2][3] Beyond its role as an impurity, its chemical structure lends it properties as a surfactant, emulsifier, and dispersant.[3]

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂Na₂O₇S₂ | [1] |

| Molecular Weight | ~474.41 g/mol | [2] |

| CAS Number | 61551-82-4 | [1][2] |

| IUPAC Name | disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate | [1] |

| SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] | [1] |

Molecular Structure and Conformational Analysis

The Diphenyl Ether Backbone: A Flexible Hinge

The core of the molecule is a diphenyl ether-like structure, where two naphthalene rings are connected by an oxygen atom. Computational studies on diphenylmethane and diphenyl ether have shown that the two aromatic rings are not coplanar.[4] Instead, they exhibit significant torsional freedom. For diphenyl ether, the global energy minimum is found at a C₂-symmetrical conformation where the two phenyl rings are twisted with respect to each other, with torsional angles in the range of 30° to 95°.[4] This non-planar conformation is a result of the balance between the stabilizing effects of π-conjugation with the oxygen lone pairs and the steric hindrance between the aromatic rings.

The Influence of the Sulfonate Groups

The negatively charged sulfonate groups (-SO₃⁻) are hydrophilic and will have a significant impact on the molecule's overall conformation, especially in a polar solvent like water. These groups will be solvated by water molecules, and their electrostatic repulsion will further influence the spatial arrangement of the naphthalene rings. It is plausible that in an aqueous solution, the molecule adopts a conformation that maximizes the distance between the two sulfonate groups to minimize electrostatic repulsion, while also allowing for favorable interactions with the solvent.

Proposed Synthesis and Analytical Characterization

For researchers needing to work with this compound, a plausible synthetic route and robust analytical methods for its characterization are essential.

Proposed Synthetic Workflow: Modified Ullmann Condensation

A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation. A plausible synthetic route for Disodium 6,6'-Oxybis(2-naphthalenesulfonate) would involve the copper-catalyzed reaction of a 6-halonaphthalene-2-sulfonate with a 6-hydroxynaphthalene-2-sulfonate.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 6-hydroxynaphthalene-2-sulfonic acid in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO).

-

Base Addition: Add a slight excess of a non-nucleophilic base (e.g., potassium carbonate) to deprotonate the hydroxyl group.

-

Addition of Second Reactant and Catalyst: To this mixture, add an equimolar amount of a 6-halonaphthalene-2-sulfonate (e.g., 6-bromo- or 6-iodonaphthalene-2-sulfonate) and a catalytic amount of a copper(I) salt (e.g., CuI) and a ligand (e.g., L-proline or a phenanthroline derivative).

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (typically 120-180 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a neutral pH. The crude product may precipitate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Alternatively, column chromatography on silica gel or a reversed-phase sorbent can be employed for higher purity.

-

Salt Formation: The purified acid form of the product can be converted to the disodium salt by treatment with two equivalents of a sodium base, such as sodium hydroxide or sodium bicarbonate, followed by precipitation or lyophilization.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is recommended for the unambiguous identification and purity assessment of Disodium 6,6'-Oxybis(2-naphthalenesulfonate).

3.2.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the method of choice for assessing the purity of naphthalenesulfonate compounds.[5] A reversed-phase method would be most appropriate.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A common mobile phase system for reversed-phase chromatography of acidic compounds. |

| Gradient | 10-90% B over 20 minutes | A gradient elution is necessary to elute the relatively nonpolar analyte from the C18 column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~230 nm and ~270 nm | Naphthalenesulfonic acids typically have strong UV absorbance in this range.[6] |

| Injection Volume | 10 µL | A standard injection volume. |

3.2.2. Spectroscopic Analysis

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the naphthalene rings and the positions of the sulfonate groups. The spectra would be expected to be complex due to the number of aromatic protons and carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the sulfonate group (S=O stretching around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹), the aryl ether linkage (C-O-C stretching around 1250 cm⁻¹), and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio. Electrospray ionization (ESI) in negative ion mode would be the most suitable technique.

Conclusion

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) is a molecule with a flexible, non-planar conformation dictated by the diphenyl ether core and the electrostatic repulsion of the sulfonate groups. While its primary documented role is as a process-related impurity, its surfactant properties suggest potential for broader applications. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to synthesize, purify, and characterize this compound, enabling further investigation into its properties and potential uses.

References

-

Hopf, H. & G. Maas. Diphenylmethane and diphenyl ether — experimental conformations and torsional surfaces calculated with AM1, MNDO, PM3, and density functional methods. Journal of Molecular Structure: THEOCHEM458 , 129-140 (1998). Available at: [Link]

-

Pivetta, T., et al. Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry47 , 4, 343-360 (2017). Available at: [Link]

-

Farmacia Journal. HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Available at: [Link]

-

Sangeetha, P., et al. Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents. Spectroscopy Letters56 , 5, 313-329 (2023). Available at: [Link]

-

Science.gov. sensitive hplc-uv method: Topics by Science.gov. Available at: [Link]

-

ACS Omega. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Available at: [Link]

-

PrepChem.com. Synthesis of 5,5'-[oxybis(2-amino-p-phenyleneazo)]bis-[6-amino-2-naphthalenesulfonic acid] disodium salt. Available at: [Link]

-

ResearchGate. (PDF) Spectrophotometric determination of four naphthalene sulfonates in seawater after their molecularly imprinted stir bar sorptive extraction. Available at: [Link]

-

SIELC Technologies. UV-Vis Absorption 2-Naphthalenesulfonic acid. Available at: [Link]

-

PubMed Central. Chemometrics-Assisted UV Spectrophotometric and RP-HPLC Methods for the Simultaneous Determination of Tolperisone Hydrochloride and Diclofenac Sodium in their Combined Pharmaceutical Formulation. Available at: [Link]

-

PubChem. Disodium 6,6'-oxybis(2-naphthalenesulfonate). Available at: [Link]

-

Wikipedia. Torsion angle. Available at: [Link]

-

ResearchGate. General formula and the de fi nition of the selected torsion angles for the diamides studied in this work. Available at: [Link]

Sources

- 1. Disodium 6,6'-oxybis(2-naphthalenesulfonate) | C20H12Na2O7S2 | CID 6454217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Disodium 6,6′-oxybis(2-naphthalenesulfonate)_TargetMol [targetmol.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

Spectroscopic Analysis of Disodium 6,6'-Oxybis(2-naphthalenesulfonate): A Technical Guide

Introduction

Disodium 6,6'-Oxybis(2-naphthalenesulfonate), with the chemical formula C₂₀H₁₂Na₂O₇S₂, is a molecule of significant interest in the fields of analytical chemistry and drug development.[1] It is recognized as a key impurity in commercial colorants such as Sunset Yellow FCF (Yellow No. 5) and Allura Red AC.[2] The presence and concentration of this impurity are critical quality attributes, necessitating robust and reliable analytical methods for its identification and quantification. This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized for the comprehensive analysis of Disodium 6,6'-Oxybis(2-naphthalenesulfonate), offering both theoretical insights and practical experimental protocols for researchers, scientists, and professionals in drug development.

The molecular structure of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) consists of two naphthalenesulfonate rings linked by an ether bridge. This unique structure gives rise to a distinct spectroscopic fingerprint that can be elucidated through a combination of techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

A foundational understanding of the molecular structure is paramount for the interpretation of spectroscopic data.

Caption: Molecular Structure of Disodium 6,6'-Oxybis(2-naphthalenesulfonate).

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂Na₂O₇S₂ | [1] |

| Molecular Weight | 474.4 g/mol | [1] |

| IUPAC Name | disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate | [1] |

| CAS Number | 61551-82-4 | [1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for the quantitative analysis of Disodium 6,6'-Oxybis(2-naphthalenesulfonate), owing to the strong ultraviolet absorbance of the naphthalene rings. The electronic transitions within the conjugated π-system of the molecule give rise to characteristic absorption bands.

Theoretical Basis

The naphthalene chromophore exhibits intense absorption bands in the UV region. The ether linkage between the two naphthalene rings has a minor auxochromic effect, while the sulfonate groups, being electron-withdrawing, can subtly influence the position and intensity of the absorption maxima (λmax). The UV spectrum is expected to show multiple bands corresponding to π → π* transitions.

Expected Spectral Characteristics

Based on the analysis of the structurally related compound 6,6'-Oxybis(2-naphthalenesulfonic acid), the UV spectrum of the disodium salt is anticipated to exhibit a strong absorption maximum around 240 nm.

Experimental Protocol: UV-Vis Spectrophotometry

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the Disodium 6,6'-Oxybis(2-naphthalenesulfonate) reference standard.

-

Dissolve the standard in a suitable solvent, such as deionized water or methanol, in a 100 mL volumetric flask. Ensure complete dissolution.

-

Perform serial dilutions to obtain a final concentration within the linear range of the instrument (typically in the low mg/L range).

-

-

Measurement:

-

Use quartz cuvettes with a 1 cm path length.

-

Record the spectrum from 200 to 400 nm against a solvent blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

The absorbance at λmax can be used for quantitative analysis using a calibration curve prepared from standards of known concentrations, following the Beer-Lambert Law.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable tool for the structural confirmation of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) by identifying its characteristic functional groups.

Theoretical Basis

The infrared spectrum provides information about the vibrational modes of the molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, leading to a unique spectral fingerprint. For Disodium 6,6'-Oxybis(2-naphthalenesulfonate), key vibrational modes include those of the sulfonate group (S=O and S-O), the aromatic rings (C=C and C-H), and the ether linkage (C-O-C).

Expected Spectral Characteristics

The IR spectrum of this compound, as identified in a study on impurities in Schaeffer's salt, shows characteristic absorption bands. The key expected peaks are:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~1600, ~1500, ~1470 | Aromatic C=C stretching |

| ~1250 - 1150 | Asymmetric SO₂ stretching of the sulfonate group |

| ~1050 - 1000 | Symmetric SO₂ stretching of the sulfonate group |

| ~1200 - 1000 | C-O-C stretching of the ether linkage |

| ~900 - 675 | Aromatic C-H out-of-plane bending |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation:

-

Place a small amount of the solid Disodium 6,6'-Oxybis(2-naphthalenesulfonate) powder directly onto the ATR crystal.

-

-

Measurement:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum should be baseline-corrected and the peak positions identified.

-

Compare the observed peaks with the expected characteristic absorption bands for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Theoretical Basis

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. The symmetry of the Disodium 6,6'-Oxybis(2-naphthalenesulfonate) molecule will influence the number of unique signals observed in the ¹H and ¹³C NMR spectra. The aromatic protons will appear in the downfield region (typically 7-9 ppm), and their splitting patterns will provide information about their neighboring protons. The carbon atoms of the naphthalene rings will also resonate in the aromatic region of the ¹³C NMR spectrum.

Predicted ¹H NMR Spectral Data

Due to the symmetry of the molecule, a simplified spectrum is expected. Based on the analysis of similar naphthalenesulfonate derivatives, the following chemical shifts can be predicted (in DMSO-d₆):

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.2 - 8.5 | Singlet | Protons adjacent to the sulfonate group |

| ~7.8 - 8.1 | Doublet | Protons ortho to the ether linkage |

| ~7.2 - 7.6 | Multiplet | Remaining aromatic protons |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show a set of signals in the aromatic region, corresponding to the different carbon environments in the naphthalene rings.

| Predicted Chemical Shift (ppm) | Assignment |

| ~155 - 160 | Carbon attached to the ether oxygen |

| ~140 - 145 | Carbon attached to the sulfonate group |

| ~120 - 135 | Other aromatic carbons |

| ~110 - 120 | Aromatic carbons influenced by both ether and sulfonate groups |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), in a 5 mm NMR tube.

-

-

Measurement:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns.

Theoretical Basis

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For Disodium 6,6'-Oxybis(2-naphthalenesulfonate), electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method well-suited for polar and ionic compounds. The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information.

Expected Mass Spectrum

-

Molecular Ion: In negative ion mode ESI-MS, the most prominent ion is expected to be the [M - 2Na + H]⁻ ion at an m/z corresponding to the singly charged molecular anion, or the [M - 2Na]²⁻ ion at half the mass-to-charge ratio.

-

Fragmentation Pattern: The fragmentation of sulfonated aromatic compounds often involves the loss of SO₃ (80 Da) or SO₂ (64 Da).[3] Cleavage of the ether bond is also a likely fragmentation pathway.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) (typically 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of water and acetonitrile or methanol.

-

-

Measurement:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

-

Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule and confirm the connectivity of the different functional groups.

-

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) requires a multi-technique approach. UV-Vis spectroscopy serves as a robust method for quantification, while FT-IR provides rapid confirmation of key functional groups. For unambiguous structure elucidation and confirmation, high-field NMR spectroscopy and high-resolution mass spectrometry are indispensable. The combined application of these techniques, guided by the principles and protocols outlined in this guide, enables a thorough and reliable characterization of this important molecule, ensuring the quality and safety of products in which it may be present.

References

- Marmion, D. M., White, R. G., Cashion, F. W., & Whitcomb, B. B. (1971). 6,6'-Oxybis(2-naphthalenesulfonic acid) in Schaeffer's salt. Journal of the Association of Official Analytical Chemists, 54(1), 137–140.

-

PubChem. (n.d.). Disodium 6,6'-oxybis(2-naphthalenesulfonate). National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

- Mass Spectral Fragmentation of Sulfonates. (n.d.). [Supporting Information].

-

NIST. (n.d.). 1-Naphthalenesulfonic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Marmion, D. M. (1971). 6,6'-Oxybis(2-naphthalenesulfonic acid) in Schaeffer's salt. Journal of the Association of Official Analytical Chemists, 54(1), 137-140.

-

PubChem. (n.d.). Sunset Yellow FCF. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

Introduction to Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) is an organic compound characterized by two naphthalenesulfonate moieties linked by an ether bridge.[1][2][3] Its chemical structure, featuring extensive π-conjugation from the naphthalene rings, suggests that it is likely to exhibit fluorescence.[4][5] Naphthalene derivatives are a well-studied class of fluorophores known for their sensitivity to the local environment, making them valuable as fluorescent probes.[4][5] This compound is also identified as an impurity in Sunset Yellow FCF, a synthetic food dye.[6][7]

Chemical Structure and Properties:

| Property | Value | Source |

| CAS Number | 61551-82-4 | [3] |

| Molecular Formula | C₂₀H₁₂Na₂O₇S₂ | [1] |

| Molecular Weight | 474.4 g/mol | [1] |

| IUPAC Name | disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate | [1] |

Theoretical Foundations of Fluorescence

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon, relaxes to its ground electronic state by emitting a photon. Two key parameters that characterize this process are the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf).

2.1. Fluorescence Quantum Yield (Φf)

The quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. The quantum yield is influenced by various non-radiative decay pathways that compete with fluorescence, such as internal conversion, intersystem crossing, and quenching.

2.2. Fluorescence Lifetime (τf)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and is typically in the nanosecond range for most organic molecules. The lifetime is determined by the rates of both radiative (kr) and non-radiative (knr) decay processes:

τf = 1 / (kr + knr)

The fluorescence lifetime is sensitive to the molecular environment, including solvent polarity, temperature, and the presence of quenchers.

Experimental Determination of Quantum Yield

The fluorescence quantum yield of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) can be determined using either relative or absolute methods.

3.1. Relative Quantum Yield Measurement

This is the more common method and involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

3.1.1. Protocol for Relative Quantum Yield Determination

Materials:

-

Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

-

Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvent (e.g., water, ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the fluorescence emission curves.

-

Calculate the quantum yield using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

3.1.2. Causality Behind Experimental Choices

-

Low Absorbance: Keeping the absorbance below 0.1 is crucial to ensure a linear relationship between absorbance and concentration (Beer-Lambert Law) and to avoid re-absorption of emitted fluorescence.

-

Choice of Standard: The quantum yield standard should have an absorption and emission profile that is reasonably close to that of the sample and should be soluble in the same solvent.

3.2. Absolute Quantum Yield Measurement

This method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere. This technique is more complex but does not require a reference standard.

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for Relative Quantum Yield Determination.

Experimental Determination of Fluorescence Lifetime

The fluorescence lifetime is most commonly measured using Time-Correlated Single Photon Counting (TCSPC).

4.1. Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique that measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this measurement millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.

4.1.1. Protocol for TCSPC Measurement

Materials:

-

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) solution

-

TCSPC system (pulsed light source, sample holder, detector, timing electronics)

-

Scattering solution (for instrument response function measurement)

Procedure:

-

Prepare a dilute solution of the sample.

-

Measure the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox). The IRF represents the time profile of the excitation pulse.

-

Measure the fluorescence decay of the sample solution.

-

Analyze the decay data by fitting it to an exponential decay model, deconvoluting the IRF from the measured decay. The fluorescence lifetime (τf) is the time constant of the exponential decay.

4.1.2. Causality Behind Experimental Choices

-

IRF Measurement: The measured fluorescence decay is a convolution of the true fluorescence decay and the instrument's response. Measuring the IRF allows for the deconvolution of the instrument's contribution, leading to an accurate determination of the fluorescence lifetime.

-

Data Fitting: The fluorescence decay is typically a mono- or multi-exponential process. Fitting the data to an appropriate model is essential for extracting the correct lifetime values.

Experimental Workflow for Fluorescence Lifetime Measurement

Sources

- 1. Disodium 6,6'-oxybis(2-naphthalenesulfonate) | C20H12Na2O7S2 | CID 6454217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs-dev-public.ncats.io]

- 3. 6,6 -Oxybis-2-Naphthalenesulfonic Acid Disodium Salt | CAS No: 61551-82-4 [aquigenbio.com]

- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Disodium 6,6′-oxybis(2-naphthalenesulfonate)_TargetMol [targetmol.com]

- 7. scbt.com [scbt.com]

An Investigator's Technical Guide to the Potential Biological Activities of Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) (CAS No. 61551-82-4) is a molecule defined more by its associations than by its intrinsic biological characterization. It is primarily documented in chemical inventories and as a known impurity in common food colorants such as Sunset Yellow FCF and Yellow No. 5. While some commercial suppliers note a potential for "potent mutagenicity," this claim is not substantiated by readily available primary literature, leaving a critical knowledge gap.

This guide eschews a conventional report structure due to the scarcity of direct evidence. Instead, it serves as a technical roadmap for the modern researcher. We will deconstruct the molecule's chemical architecture to build a framework of hypothesized biological activities. This document provides not just a summary of what is known, but a detailed, protocol-driven blueprint for what could be discovered. It is designed to empower researchers to systematically investigate this compound, transforming it from an analytical standard into a subject of biological inquiry.

Part 1: Analysis of the Known and the Postulated

Chemical Identity and Documented Roles

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) is a sulfonated aromatic compound featuring two naphthalenesulfonate moieties linked by an ether bond. Its high water solubility, conferred by the two sulfonate groups, is a defining characteristic.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂Na₂O₇S₂ | |

| Molecular Weight | 474.41 g/mol | |

| Primary Association | Impurity in Yellow No. 5 & Sunset Yellow FCF | [1] |

| Industrial Function | Surfactant, Emulsifier, Dispersant | [1] |

The compound's function as a surfactant is a direct consequence of its amphipathic nature—the large, hydrophobic naphthalene core balanced by the hydrophilic sulfonate groups. While relevant, this physical property does not preclude specific biological interactions.

The Unverified Mutagenicity Claim: A Call for Empirical Evidence

The most significant biological activity attributed to this compound is a claim of "potent mutagenicity".[2][3] This assertion appears to be extrapolated from broader toxicological concerns surrounding azo dyes and their intermediates. Studies on the parent compounds, Sunset Yellow FCF and Tartrazine (Yellow No. 5), have yielded mixed results regarding genotoxicity, with some studies indicating potential for DNA damage or cytotoxic effects in human lymphocytes under certain conditions.[4][5][6][7] However, other studies, including in vivo micronucleus tests, have shown weak or no genotoxic effects.[8][9]

This ambiguity underscores the critical need for direct testing of Disodium 6,6'-Oxybis(2-naphthalenesulfonate). The claim, whether accurate or not, positions genotoxicity as the primary hypothesis to be tested for this molecule.

Part 2: A Hypothesis-Driven Approach Based on Structural Analogs

The chemical structure of a molecule is the primary determinant of its biological potential. By examining the activities of related structural motifs, we can formulate logical hypotheses for investigation.

The Naphthalenesulfonate Scaffold: A Privileged Structure for Protein Interaction

The naphthalenesulfonate moiety is not biologically inert. It is found in numerous compounds with well-defined biological activities. The recurring mechanism is protein interaction, driven by a combination of electrostatic and hydrophobic forces.

-

Electrostatic Interactions: The negatively charged sulfonate group readily forms ion pairs with cationic residues on protein surfaces, such as lysine and arginine.[2][10] This is a primary mode of binding for probes like 1-anilino-8-naphthalene sulfonate (ANS) to proteins.[11]

-

Hydrophobic Interactions: The bicyclic naphthalene core provides a large, hydrophobic surface that can interact with nonpolar pockets on or within a protein, often driving binding specificity and affinity.[12]

This dual-interaction capability suggests that Disodium 6,6'-Oxybis(2-naphthalenesulfonate) is a strong candidate for being a protein-binding molecule .

Postulated Biological Activities

Based on the activities of structurally related naphthalenesulfonates, we can hypothesize several potential biological roles:

-

Enzyme Inhibition: Naphthalenesulfonamides are known competitive inhibitors of various protein kinases, targeting the ATP-binding pocket.[3] Other derivatives can inhibit dehydrogenases.[13] The bis-naphthalenesulfonate structure of our target compound presents a scaffold that could potentially bridge and block the active sites of various enzymes.

-

Receptor Antagonism: The ability to bind proteins also implies a potential to act as a receptor antagonist. For example, naphthalenesulfonamides can act as calmodulin antagonists.[3]

-

Modulation of Protein-Protein Interactions: A molecule with two distinct naphthalene units might be capable of binding at the interface of two proteins, thereby disrupting or stabilizing a complex.

-

Genotoxicity: As previously discussed, this remains the most pressing hypothesis to validate or refute. Sulfonated aromatic compounds can induce oxidative stress and DNA damage, providing a potential mechanism for such an effect.[14]

Part 3: A Proposed Experimental Workflow for Systematic Investigation

This section provides a logical, tiered approach to systematically screen for the potential biological activities of Disodium 6,6'-Oxybis(2-naphthalenesulfonate). The workflow is designed to move from broad, foundational assays to more specific, hypothesis-driven experiments.

Caption: Proposed experimental workflow for characterizing Disodium 6,6'-Oxybis(2-naphthalenesulfonate).

Tier 1, Protocol 1: Basal Cytotoxicity Assessment

Rationale: Before assessing any specific biological activity, it is crucial to establish the concentration range at which the compound is not broadly cytotoxic. This ensures that any observed effects in subsequent assays are not simply due to cell death. The MTT or XTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology: XTT Cell Viability Assay

-

Cell Plating: Seed a 96-well plate with a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) in sterile, nuclease-free water or DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only controls (water or DMSO) and a positive control for cell death (e.g., 10% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., XTT labeling reagent mixed with electron-coupling reagent). Add 50 µL of the mixture to each well.

-

Incubation & Readout: Incubate the plate for 4 hours at 37°C. Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the TC₅₀ (Toxic Concentration, 50%). Subsequent assays should use concentrations well below the TC₅₀.

Tier 1, Protocol 2: Genotoxicity Assessment (Ames Test)

Rationale: To directly address the claim of mutagenicity, the bacterial reverse mutation assay (Ames test) is the gold standard.[15][16] It assesses a compound's ability to induce mutations that revert a specific mutation in a bacterial strain, allowing it to grow on a histidine-deficient medium.

Methodology: Ames Test (Microplate Fluctuation Method, Ames II/MPF™)

This protocol is based on the miniaturized liquid format, which is higher-throughput than the traditional agar plate method.[17][18][19]

-

Strain Selection: Utilize Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens). Include a mixed strain like TAMix for broader screening.

-

Metabolic Activation: Run parallel experiments with and without a liver S9 fraction. The S9 fraction contains metabolic enzymes (cytochrome P450s) that can convert a pro-mutagen into an active mutagen, mimicking mammalian metabolism.[17]

-

Exposure:

-

In a 96-well plate, combine the bacterial culture, the test compound at various non-toxic concentrations (determined in Tier 1), and either the S9 mix or a control buffer.

-

Include a negative control (vehicle) and a positive control (e.g., 2-Nitrofluorene for TA98 without S9, Sodium Azide for TA100 without S9, and 2-Aminoanthracene for both strains with S9).

-

-

Distribution & Growth: After a 90-minute exposure incubation, distribute the mixture into a 384-well plate containing minimal medium with a pH indicator. This medium lacks histidine, so only revertant bacteria can grow.

-

Incubation: Seal the plate and incubate for 48 hours at 37°C. Bacterial metabolism in wells with revertant colonies will cause a pH change, leading to a color change of the indicator.

-

Scoring & Analysis: Count the number of positive (color-changed) wells for each concentration. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant wells that is at least two-fold higher than the negative control.

Caption: Workflow for the Ames II / MPF™ Mutagenicity Assay.

Tier 2, Protocol 3: Broad-Panel Kinase Inhibition Screen

Rationale: Given that naphthalenesulfonamides are known kinase inhibitors,[3] a broad-panel screen is a logical next step to explore this potential activity. These screens test the compound against a large number of purified kinases to identify potential targets.

Methodology: In Vitro Kinase Panel Screen (Example using a mobility shift assay)

-

Assay Principle: This assay measures the conversion of a peptide substrate to a phosphopeptide product by a kinase. The substrate and product are separated by electrophoresis, and the amount of conversion is quantified.

-

Compound Concentration: Based on cytotoxicity data, select a single, high concentration for the initial screen (e.g., 10 µM).

-

Reaction: In a multi-well plate, combine:

-

A specific kinase from the panel (e.g., >300 kinases covering the human kinome).

-

The corresponding fluorescently-labeled peptide substrate.

-

ATP (at or near its Km value for that kinase).

-

The test compound (Disodium 6,6'-Oxybis(2-naphthalenesulfonate)) or a DMSO control.

-

-

Incubation: Allow the kinase reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.

-

Termination: Stop the reaction by adding a termination buffer containing EDTA.

-

Detection: Transfer the reaction mixture to a microfluidic chip. Apply a voltage to separate the charged substrate and product peptides. The fluorescence of both is measured, and the percentage of conversion is calculated.

-

Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control for each kinase.

-

% Inhibition = (1 - (Conversion_Compound / Conversion_DMSO)) * 100

-

A "hit" is typically defined as >50% inhibition at the screening concentration.

-

Part 4: Conclusion and Future Directions

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) currently resides in a state of biological ambiguity. This guide provides a structured, evidence-based framework to move forward. The primary directive is to empirically test the unsubstantiated but serious claim of mutagenicity using a validated Ames test.

Should the compound prove non-mutagenic, its structural similarity to known protein binders and enzyme inhibitors provides a strong rationale for further screening. The naphthalenesulfonate scaffold is a well-established pharmacophore, and a systematic investigation via broad-panel screening is a resource-efficient method to uncover novel biological activities. The protocols and workflows outlined herein offer a clear path for any research group to begin the comprehensive biological characterization of this compound, potentially uncovering novel tools for chemical biology or starting points for therapeutic development.

References

-

Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Matulis, D., & Lovrien, R. (1998). 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation. PubMed. Retrieved from [Link]

-

Genotoxic and cytotoxic effects of Sunset Yellow and Brilliant Blue, colorant food additives, on human blood lymphocytes. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Matulis, D., & Lovrien, R. (1998). 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation. National Center for Biotechnology Information. Retrieved from [Link]

-

Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. PubMed. Retrieved from [Link]

-

Schwitzguébel, J. P., van der Lelie, D., & Vangronsveld, J. (2002). Sulphonated Aromatic Pollutants: Limits of Microbial Degradability and Potential of Phytoremediation. SciSpace. Retrieved from [Link]

-

Kuş, E., & Eroğlu, H. E. (2015). Genotoxic and cytotoxic effects of sunset yellow and brilliant blue, colorant food additives, on human blood lymphocytes. Pak J Pharm Sci. Retrieved from [Link]

-

Tan, N. C., & Field, J. A. (2005). Fate and biodegradability of sulfonated aromatic amines. PubMed. Retrieved from [Link]

-

Artificial Color Yellow 5. (n.d.). EWG's Food Scores. Retrieved from [Link]

-

Royer, C. A., Ropp, P. C., & Krishnan, K. S. (2011). Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist. National Center for Biotechnology Information. Retrieved from [Link]

-

I-Anilino-8-naphthalene sulfonate as a coenzyme-competitive inhibitor of yeast glyceraldehyde-3-phosphate dehydrogenase: multiple inhibition studies. (1972). PubMed. Retrieved from [Link]

-

Akhaltseva, L. V., Durnev, A. D., & Sycheva, L. P. (2022). Evaluation of the genotoxicity of the food dye Sunset Yellow FCF in a micronucleus test in vivo. ResearchGate. Retrieved from [Link]

-

From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. (2021). ResearchGate. Retrieved from [Link]

-

Kuş, E., & Eroğlu, H. (2015). Genotoxic and cytotoxic effects of Sunset Yellow and Brilliant Blue, colorant food additives, on human blood lymphocytes. PubMed. Retrieved from [Link]

-

Akhaltseva, L. V., Durnev, A. D., & Sycheva, L. P. (2022). Evaluation of the genotoxicity of the food dye Sunset Yellow FCF in a micronucleus test in vivo. Hygiene and Sanitation, 101(10), 1133-1138. Retrieved from [Link]

-

Combes, R. D. (1986). On the mutagenicity of tartrazine (FD&C Yellow No 5). PubMed. Retrieved from [Link]

-

Singh, K., & Sohail, A. (2019). New Insight on 8-anilino-1-naphthalene Sulfonic Acid Interaction With TgFNR for Hydrophobic Exposure Analysis. PubMed. Retrieved from [Link]

-

The Side Effects of Yellow 5 Dye. (2025). Verywell Health. Retrieved from [Link]

-

Yellow 5: What It Is, Health Effects, Cancer Risk, and More. (2019). Healthline. Retrieved from [Link]

-

Zoller, O., Schlegel, U., & Grob, K. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. National Center for Biotechnology Information. Retrieved from [Link]

-

Flückiger-Isler, S., Kamber, M., & Baumeister, M. (2004). Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds. PubMed. Retrieved from [Link]

-

Ames test ( Technique to determine mutagenic potential). (2020). YouTube. Retrieved from [Link]

-

Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. (n.d.). Elsevier. Retrieved from [Link]

-

Vijay, U., Gupta, S., Mathur, P., Suravajhala, P., & Bhatnagar, P. (2018). Microbial Mutagenicity Assay: Ames Test. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. [PDF] Genotoxic and cytotoxic effects of Sunset Yellow and Brilliant Blue, colorant food additives, on human blood lymphocytes. | Semantic Scholar [semanticscholar.org]

- 2. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Genotoxic and cytotoxic effects of Sunset Yellow and Brilliant Blue, colorant food additives, on human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. verywellhealth.com [verywellhealth.com]

- 7. Yellow 5: What It Is, Health Effects, Cancer Risk, and More [healthline.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the genotoxicity of the food dye Sunset Yellow FCF in a micronucleus test in vivo | Akhaltseva | Hygiene and Sanitation [rjhas.ru]

- 10. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. I-Anilino-8-naphthalene sulfonate as a coenzyme-competitive inhibitor of yeast glyceraldehyde-3-phosphate dehydrogenase: multiple inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aniara.com [aniara.com]

An In-depth Technical Guide to Disodium 6,6'-Oxybis(2-naphthalenesulfonate) (CAS 61551-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 6,6'-Oxybis(2-naphthalenesulfonate), identified by CAS number 61551-82-4, is an aromatic sulfonate that has garnered attention primarily as an impurity in commercial food colorants, notably Sunset Yellow FCF (Yellow No. 5).[1][2][3] While its presence in food products has raised toxicological questions, its unique chemical structure also presents opportunities for its application in various fields, including materials science and as a potential scaffold in drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an exploration of its toxicological profile with a focus on its reported mutagenicity, and a survey of its current and potential applications in research and development.

Chemical and Physical Properties

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) is a disodium salt of a sulfonated dinaphthyl ether. Its chemical structure consists of two naphthalene rings linked by an ether bridge at the 6 and 6' positions, with sulfonate groups attached at the 2 and 2' positions.[4] This combination of a hydrophobic aromatic core and hydrophilic sulfonate groups imparts surfactant-like properties to the molecule.[2][5]

| Property | Value | Source |

| CAS Number | 61551-82-4 | [1][4] |

| Molecular Formula | C₂₀H₁₂Na₂O₇S₂ | [1][4] |

| Molecular Weight | 474.41 g/mol | [1][4] |

| Appearance | White to off-white solid | [6] |

| IUPAC Name | disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate | [4] |

| Synonyms | 6,6'-Oxybis(2-naphthalenesulfonic acid) disodium salt, DONS | [4] |

Synthesis and Purification

The synthesis of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) is a two-step process involving the formation of the dinaphthyl ether followed by sulfonation. The following protocol is a representative laboratory-scale synthesis.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,2'-Dinaphthyl Ether

This step involves the zinc chloride (ZnCl₂) catalyzed dehydration of 2-naphthol. ZnCl₂ acts as a Lewis acid, activating the hydroxyl group of one 2-naphthol molecule to facilitate nucleophilic attack by a second 2-naphthol molecule.

-